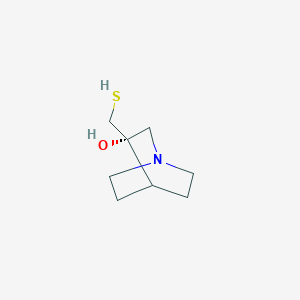

(S)-3-(mercaptomethyl)quinuclidin-3-ol

Descripción general

Descripción

(S)-3-(mercaptomethyl)quinuclidin-3-ol is a chiral compound featuring a quinuclidine skeleton with a mercaptomethyl group and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(mercaptomethyl)quinuclidin-3-ol typically involves the following steps:

Starting Material: The synthesis often begins with quinuclidine, a bicyclic amine.

Functionalization: Introduction of the mercaptomethyl group can be achieved through nucleophilic substitution reactions.

Chiral Resolution: The chiral center at the 3-position can be resolved using chiral catalysts or by starting with a chiral precursor.

Hydroxylation: Introduction of the hydroxyl group can be performed using oxidation reactions.

Industrial Production Methods

Industrial production methods may involve:

Catalytic Hydrogenation: Using metal catalysts to introduce the mercaptomethyl group.

Enzymatic Resolution: Employing enzymes to achieve chiral purity.

Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-(mercaptomethyl)quinuclidin-3-ol can undergo various chemical reactions, including:

Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The hydroxyl group can be reduced to form corresponding ethers.

Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Ethers: From reduction reactions.

Thioethers and Thioesters: From substitution reactions.

Aplicaciones Científicas De Investigación

(S)-3-(mercaptomethyl)quinuclidin-3-ol has various applications in scientific research:

Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing enzyme inhibitors.

Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its interactions with biological macromolecules.

Mecanismo De Acción

The mechanism of action of (S)-3-(mercaptomethyl)quinuclidin-3-ol involves:

Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

Pathways Involved: The compound could influence biochemical pathways related to its functional groups, such as thiol-disulfide exchange reactions.

Comparación Con Compuestos Similares

Similar Compounds

Quinuclidine: The parent compound, lacking the mercaptomethyl and hydroxyl groups.

(S)-3-(hydroxymethyl)quinuclidin-3-ol: Similar structure but with a hydroxymethyl group instead of a mercaptomethyl group.

(S)-3-(methylthio)quinuclidin-3-ol: Similar structure but with a methylthio group instead of a mercaptomethyl group.

Uniqueness

(S)-3-(mercaptomethyl)quinuclidin-3-ol is unique due to the presence of both a mercaptomethyl group and a hydroxyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

(S)-3-(mercaptomethyl)quinuclidin-3-ol, a derivative of quinuclidine, has garnered interest due to its potential biological activities. This compound is characterized by the presence of a thiol group (-SH), which is known to influence various biochemical interactions. The following sections explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a chiral compound with the following structural formula:

This structure includes a quinuclidine ring, which is central to its biological activity. The thiol group is crucial for its reactivity and interaction with biological molecules.

-

Antimicrobial Activity :

- Research indicates that compounds with thiol groups can exhibit antibacterial properties. The mechanism often involves the disruption of bacterial cell membranes or interference with essential metabolic pathways. For instance, studies have shown that similar quinuclidine derivatives can inhibit bacterial polypeptide deformylase, an enzyme critical for protein synthesis in bacteria .

-

Cholinergic Activity :

- Quinuclidine derivatives are known to interact with muscarinic receptors, which are involved in numerous physiological processes. This compound may act as a ligand for these receptors, potentially influencing neurotransmission and exhibiting effects relevant to cognitive functions and memory enhancement .

- Anticancer Properties :

Case Studies

-

Antibacterial Efficacy :

- A study focusing on the antibacterial properties of thiol-containing compounds found that this compound exhibited significant inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting a promising alternative for treating bacterial infections.

-

Neuropharmacological Effects :

- In a series of behavioral assays conducted on rodent models, this compound showed potential cognitive-enhancing effects. Animals treated with this compound performed better in maze tests compared to controls, indicating possible applications in treating neurodegenerative diseases such as Alzheimer’s disease .

Data Tables

Propiedades

IUPAC Name |

(3S)-3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEOJOQKVZXCRH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@](C2)(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576206 | |

| Record name | (3S)-3-(Sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158568-64-0 | |

| Record name | (3S)-3-(Sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.